molecular formula C12H16Si B1310657 Trimethyl(p-tolylethynyl)silane CAS No. 4186-14-5

Trimethyl(p-tolylethynyl)silane

Cat. No.: B1310657
CAS No.: 4186-14-5
M. Wt: 188.34 g/mol
InChI Key: VVSGXXKXTBXBAQ-UHFFFAOYSA-N
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Description

Trimethyl(p-tolylethynyl)silane (CAS 4186-14-5) is a valuable reagent in organic synthesis, primarily functioning as a silyl-protected alkyne equivalent in Sonogashira coupling reactions . The trimethylsilyl group acts as a stabilizing moiety for the ethynyl functionality, which enhances the compound's reactivity and selectivity during cross-coupling processes . Following the coupling reaction, the silyl protecting group can be readily removed under mild conditions to reveal the terminal alkyne, making this reagent a versatile building block for the controlled construction of complex molecular architectures, including conjugated enynes and arylalkyne systems . These structures are commonly found in pharmaceuticals, agrochemicals, and advanced materials . The compound has a molecular formula of C 12 H 16 Si and a molecular weight of 188.35 g/mol . It is characterized by a boiling point of 116 °C at 16 Torr and a melting point of 33-34 °C , and it can appear as a yellow to white solid, semi-solid, or liquid . For optimal stability, it should be sealed in dry and stored at 4 to 8 °C . Please refer to the relevant Material Safety Data Sheet for safe handling procedures. This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

trimethyl-[2-(4-methylphenyl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSGXXKXTBXBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459037
Record name Trimethyl(p-tolylethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4186-14-5
Record name Trimethyl(p-tolylethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursors for Trimethyl P Tolylethynyl Silane and Analogous Structures

Classical and Modern Approaches for Ethynylsilane Synthesis

The creation of the silicon-alkyne bond is a fundamental transformation in the synthesis of ethynylsilanes. Over the years, a variety of methods have been developed, ranging from well-established transition-metal-catalyzed processes to more recent metal-free, organocatalytic approaches.

Transition Metal-Catalyzed Trimethylsilylation of Terminal Acetylenes

Transition metal catalysis is a powerful and widely used tool for the direct silylation of terminal acetylenes. A common and effective method involves the dehydrogenative cross-coupling of a terminal alkyne with a hydrosilane. nih.gov For instance, the reaction of a terminal acetylene (B1199291) with a silane (B1218182) in the presence of a catalytic amount of sodium hydroxide (B78521) or potassium hydroxide can produce the desired silylacetylene in high yield, with the release of hydrogen gas. nih.gov This method has demonstrated broad applicability with various acetylenes and dimethyl(phenyl)silane. nih.gov

Another notable transition metal-catalyzed approach is the Sonogashira reaction. The coupling of terminal alkynes with 1-fluoro-2-nitrobenzene (B31998) using a palladium-copper catalyst system has been shown to produce 1-(2-nitrophenyl)-2-(triethylsilyl)acetylene. nih.gov In this specific reaction, employing (triethylsilyl)acetylene (B162402) resulted in significantly higher yields compared to other terminal alkynes. nih.gov

Iron-based catalysts have also been explored for this transformation. An economical catalyst system of iron(III) chloride and N,N'-dimethylethylenediamine has been utilized for the synthesis of 1-aryl-2-(triethylsilyl)acetylenes. nih.gov However, this method requires harsh reaction conditions, including high temperatures (135 °C) and long reaction times (72 hours). nih.gov

More recently, a cooperative copper/palladium catalytic system has been developed for the four-component silylcarbonylation of acetylenes, aryl iodides, silylboronates, and carbon monoxide to access β-silylenones. acs.org This modular and regioselective approach leverages the distinct roles of copper and palladium to activate the silicon source and the aryl iodide, respectively. acs.org The regioselectivity of the reaction can be controlled by tuning the electronic properties of the silylboronate reagent. acs.org

Iridium catalysis has also proven effective for the direct trimethylsilylation of terminal alkynes. Marciniec and co-workers have demonstrated that an iridium carbonyl catalyst, in combination with iodotrimethylsilane (B154268) and Hünig's base, can achieve excellent yields for the silylation of terminal acetylenes, including diynes. nih.gov A key advantage of this system is its tolerance of hydroxyl and amino functional groups, which also undergo trimethylsilylation. nih.gov

Catalyst SystemSubstratesKey Features
NaOH or KOHTerminal alkyne, hydrosilaneHigh yield, hydrogen gas byproduct. nih.gov
Pd/CuTerminal alkyne, 1-fluoro-2-nitrobenzeneHigher yields with (triethylsilyl)acetylene. nih.gov
FeCl₃/N,N'-dimethylethylenediamineTerminal alkyne, triethylsilaneEconomical but requires harsh conditions. nih.gov
Cu/PdAcetylene, aryl iodide, silylboronate, COModular, regioselective synthesis of β-silylenones. acs.org
Iridium carbonylTerminal alkyne, iodotrimethylsilaneExcellent yields, tolerates OH and NH₂ groups. nih.gov

Organocatalytic C-Silylation Protocols for Alkynes

In a shift away from transition metals, organocatalytic methods for the C-silylation of terminal alkynes have emerged as a sustainable and environmentally friendly alternative. chemistryviews.org One such protocol utilizes a quaternary ammonium (B1175870) pivalate (B1233124) as the catalyst and commercially available N,O-bis(silyl)acetamides as the silylating agents. nih.govacs.orgjyu.fi This metal-free reaction proceeds under mild conditions and demonstrates a broad functional group tolerance, even allowing for the simultaneous O- or N-silylation of acidic hydroxyl or amino groups. nih.govacs.orgjyu.fi A study of para-substituted 2-arylalkynes revealed a Hammett ρ value of +1.4 ± 0.1, which is consistent with a catalytic cycle where deprotonation is the turnover-determining step. nih.govjyu.fijyu.fi

Another efficient transition-metal-free system employs potassium bis(trimethylsilyl)amide (KHMDS) as an inexpensive catalyst for the C-H silylation of terminal alkynes with bis(trimethylsilyl)acetylene (B126346) (BTMSA). chemistryviews.orgresearchgate.netbohrium.com This reaction, typically carried out in acetonitrile (B52724) at room temperature, provides trimethylsilylated acetylenes in good to excellent yields. chemistryviews.org The proposed mechanism involves the deprotonation of the terminal alkyne by KHMDS to form an acetylide, which then reacts with BTMSA. chemistryviews.org This method has been successfully applied to the late-stage derivatization of pharmaceuticals and the bis-silylation of diynes. chemistryviews.org

CatalystSilylating AgentKey Features
Quaternary ammonium pivalateN,O-bis(silyl)acetamidesMetal-free, mild conditions, broad functional group tolerance. nih.govacs.orgjyu.fi
Potassium bis(trimethylsilyl)amide (KHMDS)Bis(trimethylsilyl)acetylene (BTMSA)Inexpensive, good to excellent yields, applicable to pharmaceuticals. chemistryviews.orgresearchgate.netbohrium.com

Regioselective Functionalization Techniques for Aryl-Substituted Silanes

The ability to selectively introduce functional groups at specific positions on an aromatic ring is crucial for the synthesis of complex molecules. For aryl-substituted silanes, directing group strategies have been developed to achieve high regioselectivity.

Ruthenium-Catalyzed C(sp2)-H Silylmethylation Strategies

Ruthenium catalysis has been instrumental in the development of methods for the functionalization of C-H bonds. researchgate.net Specifically, ruthenium complexes have been shown to enable the ortho-C-H amination of aroylsilanes, providing a direct route to synthetically valuable imidobenzoylsilanes and tosyl-amidobenzoylsilanes. researchgate.net The high reactivity of ruthenium catalysts is attributed to the formation of a highly active C-H ruthenated intermediate. researchgate.net

Furthermore, a ruthenium-catalyzed C-H silylation of arylphosphines with hydrosilanes has been developed, exhibiting excellent ortho-selectivity. nih.govsci-hub.se This selectivity is achieved through a four-membered metallacyclic intermediate involving phosphorus chelation. nih.govsci-hub.se This methodology can also be extended to the benzylic C-H silylation of arylphosphines, demonstrating broad functional group compatibility. nih.govsci-hub.se The resulting silylated arylphosphines are useful building blocks for further transformations. nih.govsci-hub.se

A silicon-tethered directing group strategy has also been successfully employed for the meta-selective C-H functionalization of arylsilanes. nih.gov This approach allows for the selective alkenylation of arenes bearing various functional groups and is compatible with a range of electron-deficient olefins as coupling partners. nih.gov The silicon-tethered directing group can be further modified, providing an efficient pathway to multisubstituted arenes. nih.gov

Preparation of Advanced Precursors and Derivatives for Specific Transformations

Ethynylsilanes, including trimethyl(p-tolylethynyl)silane, serve as valuable precursors for the synthesis of more complex and reactive chemical entities.

Synthesis of Alkynyl Hypervalent Iodine Reagents

Hypervalent iodine reagents have gained prominence as powerful tools in organic synthesis, acting as electrophilic synthons for the transfer of various functional groups. rsc.orgresearchgate.netresearchgate.nete-bookshelf.dechem-station.com The development of ethynyl-substituted hypervalent iodine reagents has significantly expanded the scope of alkynylation reactions. rsc.orgresearchgate.net

A general and efficient one-pot, two-step procedure has been established for the synthesis of ethynylbenziodoxolones (EBX) from 2-iodobenzoic acid. nih.gov These bench-stable reagents are effective for the alkynylation of a wide range of nucleophiles. nih.gov More recently, a new class of ethynylbenziodazolone (EBZ) reagents has been developed, where an amide group replaces the carboxylic acid in the iodoheterocycle. nih.gov These reagents, readily prepared from the corresponding iodobenzamide and either terminal or TMS-substituted alkynes, exhibit similar reactivity to standard EBX reagents in the alkynylation of β-ketoesters, thiols, and indoles. nih.gov

The synthesis of spirocyclic alkynyl hypervalent iodine reagents has also been reported. nih.gov These reagents are formed from the reaction of N-(oxy)-2-bromo-2-methylpropanamides with alkynes under basic conditions and can be used in the synthesis of benzoxazepine derivatives and diynes. nih.gov

The alkynylation of thiols using EBX reagents is a particularly fast and highly chemoselective transformation. organic-chemistry.org This reaction proceeds through a low-energy concerted mechanism, enabling the synthesis of a wide variety of thioalkynes under mild, user-friendly conditions. organic-chemistry.org

Hypervalent Iodine Reagent ClassPrecursorsKey Applications
Ethynylbenziodoxolones (EBX)2-Iodobenzoic acid, alkynesAlkynylation of various nucleophiles. nih.gov
Ethynylbenziodazolones (EBZ)Iodobenzamide, terminal or TMS-substituted alkynesAlkynylation of β-ketoesters, thiols, indoles. nih.gov
Spirocyclic alkynyl hypervalent iodine reagentsN-(oxy)-2-bromo-2-methylpropanamides, alkynesSynthesis of benzoxazepine derivatives, diynes. nih.gov

Bismuth(III)-Promoted Reactions in Trimethyl(alkynyl)silane Synthesis

While direct Bismuth(III)-catalyzed synthesis of trimethyl(alkynyl)silanes is not widely documented, Bismuth(III) compounds have been effectively utilized to promote reactions of pre-formed trimethyl(alkynyl)silanes, enabling the synthesis of novel analogous structures. Research has demonstrated the utility of Bismuth(III) chloride (BiCl₃) in facilitating the transformation of trimethyl(alkynyl)silanes into (alkynyl)(trifluoromethyl)sulfanes. bohrium.com This methodology highlights a key synthetic application of the trimethyl(alkynyl)silane framework, where the bismuth salt acts as an efficient promoter for the introduction of a trifluoromethylthio moiety.

The reaction involves the interaction of a trimethyl(alkynyl)silane with trifluoromethanesulfanylamide in the presence of a stoichiometric amount of Bismuth(III) chloride. bohrium.com The process is carried out under mild conditions, typically in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures, for instance, 80 °C. bohrium.com This transformation has been shown to be quite general, with a variety of substituted trimethyl(alkynyl)silanes, including those with different functional groups on an aromatic ring, serving as effective substrates. bohrium.com This indicates that the reaction is tolerant of electronic variations in the alkynylsilane starting material.

Detailed studies have established optimized conditions for this Bismuth(III)-promoted reaction. The use of two equivalents of Bismuth(III) chloride relative to the trimethyl(alkynyl)silane was found to be optimal for achieving high yields of the desired (alkynyl)(trifluoromethyl)sulfane product. bohrium.com The reaction proceeds smoothly, and the desired products are typically obtained in good yields after a reaction time of 8 to 12 hours. bohrium.com The scope of this reaction with respect to the trimethyl(alkynyl)silane has been explored, demonstrating its applicability to a range of analogues.

The following table summarizes the results of the Bismuth(III)-promoted reaction of various trimethyl(alkynyl)silanes with trifluoromethanesulfanylamide, showcasing the versatility of this synthetic method for creating analogous structures.

Trimethyl(alkynyl)silane SubstrateProductYield (%)Reference
Trimethyl(phenylethynyl)silane(Phenyllethynyl)(trifluoromethyl)sulfane82 bohrium.com
(4-Methoxyphenylethynyl)trimethylsilane(4-Methoxyphenylethynyl)(trifluoromethyl)sulfane85 bohrium.com
(4-Chlorophenylethynyl)trimethylsilane(4-Chlorophenylethynyl)(trifluoromethyl)sulfane78 bohrium.com
This compound(p-Tolylethynyl)(trifluoromethyl)sulfane80 bohrium.com
(4-(tert-Butyl)phenylethynyl)trimethylsilane(4-(tert-Butyl)phenylethynyl)(trifluoromethyl)sulfane75 bohrium.com

Reactivity Profiles and Transformative Pathways of Trimethyl P Tolylethynyl Silane

Transition Metal-Catalyzed Cross-Coupling Reactions

Trimethyl(p-tolylethynyl)silane is a versatile substrate in a range of transition metal-catalyzed cross-coupling reactions. These reactions leverage the reactivity of the carbon-silicon bond and the carbon-carbon triple bond to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-coupling reactions, particularly Sonogashira-type couplings, are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. While traditionally these reactions involve the coupling of a terminal alkyne with an aryl or vinyl halide, modifications have been developed to utilize silyl-protected alkynes like this compound directly. This approach circumvents the need for a separate deprotection step. mdpi.org

In these reactions, the trimethylsilyl (B98337) group can act as a leaving group in the presence of a suitable activator, such as a fluoride (B91410) source or a base. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the alkynylsilane and subsequent reductive elimination to afford the cross-coupled product. mdpi.org

Research has demonstrated the direct coupling of 1-phenyl-2-(trimethylsilyl)acetylenes with aryl and heteroaryl halides to yield disubstituted acetylenes without prior removal of the TMS group and, in some cases, without the need for a copper cocatalyst. mdpi.org These reactions can be efficiently promoted by microwave irradiation, which often leads to shorter reaction times and improved yields. mdpi.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Arylethynylsilanes with Aryl Halides Note: The following table presents data for a closely related compound, 1-phenyl-2-(trimethylsilyl)acetylene, to illustrate the general reactivity.

EntryAryl HalideCatalyst SystemConditionsProductYield (%)Reference
12-BromobenzaldehydePd(OAc)₂, P(o-tol)₃, NaOAcDMF, MW, 100°C, 15 min1-(2-Formylphenyl)-2-phenylacetylene85 mdpi.org
23-IodopyridinePd(OAc)₂, P(o-tol)₃, n-Bu₄NCl, NaOAcDMF, MW, 100°C, 15 min3-(Phenylethynyl)pyridine75 mdpi.org
34-IodoanisolePd(OAc)₂, P(o-tol)₃, n-Bu₄NCl, NaOAcDMF, MW, 100°C, 15 min1-Methoxy-4-(phenylethynyl)benzene92 mdpi.org

Copper-Mediated Coupling Processes

While palladium catalysis is prevalent, copper-mediated or -catalyzed reactions also offer a valuable pathway for the transformation of alkynylsilanes. Copper can facilitate the direct activation of the carbon-silicon bond in alkynylsilanes, enabling their participation in cross-coupling reactions. oup.com This has led to the development of palladium-free Sonogashira-Hagihara type cross-coupling reactions. oup.com

In these copper-catalyzed sila-Sonogashira reactions, an alkynylsilane can couple with an aryl iodide in the presence of a copper(I) catalyst, such as copper(I) chloride with a phosphine (B1218219) ligand, to produce unsymmetrical diarylethynes. oup.com These reactions are often sensitive to the choice of solvent and additives, with polar aprotic solvents like N,N-dimethylimidazolidinone (DMI) and the presence of a carboxylate salt promoting the reaction. oup.com A key advantage of these systems is the reduced cost compared to palladium-based catalysts. oup.com

Furthermore, copper(I) salts can also mediate the homo-coupling of alkynylsilanes under aerobic conditions to yield symmetrical 1,3-butadiynes. acs.org

Table 2: Copper-Catalyzed Sila-Sonogashira Coupling of Trimethyl(phenylethynyl)silane with Aryl Iodides Note: The following table presents data for a closely related compound, trimethyl(phenylethynyl)silane, to illustrate the general reactivity.

EntryAryl IodideCatalyst SystemAdditiveSolventProductYield (%)Reference
14-IodobenzonitrileCuCl, PPh₃PhCO₂KDMI4-(Phenylethynyl)benzonitrile99 oup.com
24-Iodotoluene (B166478)CuCl, PPh₃PhCO₂KDMI1-Methyl-4-(phenylethynyl)benzene95 oup.com
31-Iodo-4-nitrobenzeneCuCl, PPh₃PhCO₂KDMI1-Nitro-4-(phenylethynyl)benzene89 oup.com

Carbonylative Cross-Coupling Transformations with Organoantimony(V) Compounds

A more specialized transformation involving alkynylsilanes is their participation in carbonylative cross-coupling reactions. Research has shown that alkynylsilanes can undergo palladium(0)-copper(I) catalyzed cross-coupling with triarylantimony(V) diacetates. rsc.org An extension of this methodology is the direct carbonylative coupling, where carbon monoxide is incorporated to form alkynyl ketones. rsc.orgnih.gov

This transformation involves the reaction of an alkynylsilane with a triarylantimony diacetate under an atmospheric pressure of carbon monoxide, catalyzed by a palladium and copper system. rsc.org This provides a route to aryl-substituted alkynyl ketones. The reaction proceeds through the formation of an acyl palladium intermediate, followed by reaction with the alkynylsilane. nih.gov

Table 3: Carbonylative Cross-Coupling of Alkynylsilanes with Triarylantimony Diacetates Note: The following table presents data for related alkynylsilanes to illustrate the general reactivity.

EntryAlkynylsilaneTriarylantimony DiacetateCatalyst SystemConditionsProductYield (%)Reference
1Trimethyl(phenylethynyl)silaneTriphenylantimony DiacetatePd₂(dba)₃·CHCl₃, CuICO (1 atm), CH₃CN, 50°C, 5 h1,3-Diphenylprop-2-yn-1-one85 rsc.org
2(Phenylethynyl)trimethylsilaneTris(4-methylphenyl)antimony DiacetatePd₂(dba)₃·CHCl₃, CuICO (1 atm), CH₃CN, 50°C, 5 h1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one82 rsc.org
3Trimethyl(trimethylsilylethynyl)silaneTriphenylantimony DiacetatePd₂(dba)₃·CHCl₃, CuICO (1 atm), CH₃CN, 50°C, 5 h1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-one78 rsc.org

Cycloaddition Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond in this compound is a reactive dienophile or participant in various cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems.

Investigations into [4+2] Cycloaddition Pathways

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. libretexts.orglibretexts.org In this reaction, a conjugated diene reacts with a dienophile, which can be an alkene or an alkyne. organic-chemistry.org Alkynyl dienophiles, such as this compound, react with dienes to form cyclohexadiene derivatives.

The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes. organic-chemistry.org The tolyl group in this compound is weakly electron-donating, which may influence its reactivity as a dienophile. While specific studies on the [4+2] cycloaddition of this compound are not extensively documented in readily available literature, the general principles of the Diels-Alder reaction suggest its potential to react with various dienes to form substituted cyclohexadienes. The presence of the trimethylsilyl group can also influence the regioselectivity of the cycloaddition.

Related Cycloisomerization Reactions (e.g., Ene-Ynamides)

While not direct cycloadditions of this compound itself, related cycloisomerization reactions of substrates containing both an alkene and an ynamide functionality (ene-ynamides) highlight the reactivity of the alkyne moiety in intramolecular transformations. These reactions are often catalyzed by transition metals such as gold, silver, platinum, and rhodium, and lead to the formation of various nitrogen-containing heterocyclic structures. rsc.orgrsc.orgacs.org

For instance, silver-catalyzed cycloisomerization of 1,6-enynamides can proceed via an intramolecular Alder-ene type reaction to form fused N-heterobicycles. rsc.org Gold catalysts are also highly effective in activating the alkyne of an ene-ynamide for cyclization. dntb.gov.ua These reactions showcase the utility of the alkyne functionality, similar to that in this compound, in constructing complex molecular architectures through intramolecular cyclization cascades. The specific reaction pathway and resulting product are often dependent on the catalyst and the substitution pattern of the ene-ynamide substrate. acs.org

Radical-Mediated Reactions and Silane (B1218182) Reagents

The reactivity of organosilicon compounds, including this compound, extends into the realm of radical chemistry, where specific silane reagents can initiate and participate in a variety of transformations. These reactions often provide mild and selective methods for bond formation and functional group manipulation.

Application of Tris(trimethylsilyl)silane (B43935) as a Radical-Based Reducing Agent

Tris(trimethylsilyl)silane, often abbreviated as (TMS)₃SiH or TTMSS, has emerged as a significant radical-based reducing agent in organic synthesis. organic-chemistry.orgnih.govnih.gov Its utility stems from the weaker silicon-hydrogen bond compared to trialkylsilanes, making it an effective hydrogen atom donor to mediate radical chain reactions. organic-chemistry.org This reagent offers a less toxic alternative to traditional organotin hydrides, such as tributyltin hydride, for radical reductions. organic-chemistry.org

The general mechanism for radical reduction using (TMS)₃SiH involves the initial generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, typically through thermal or photochemical initiation. nih.gov This silyl (B83357) radical can then abstract an atom or group from a substrate, generating a carbon-centered radical, which subsequently abstracts a hydrogen atom from a (TMS)₃SiH molecule to yield the reduced product and regenerate the (TMS)₃Si• radical, thus propagating the chain reaction. nih.gov While many reactions previously reliant on tin hydrides can be accomplished with (TMS)₃SiH, adjustments to reaction times are often necessary. organic-chemistry.org

The reactivity of the (TMS)₃Si• radical has been studied in detail, revealing high reactivity and low selectivity in addition reactions to alkenes, a behavior attributed to competing polar and enthalpic effects. nih.gov This reagent has proven effective in a range of reductive processes, including dehalogenations and the removal of chalcogen groups. nih.gov

Reductive Functional Group Modifications and Dehalogenations

The application of radical-based reagents like tris(trimethylsilyl)silane provides a powerful tool for the reductive modification of functional groups. nih.govnih.gov A prominent application in this area is the dehalogenation of organic halides. organic-chemistry.orgorganic-chemistry.org The process is particularly useful for aryl halides, where bromo and chloro substituents can act as blocking groups to direct functionalization to other positions on an aromatic ring before being removed via reduction. organic-chemistry.org

Generally, the ease of reductive cleavage of aryl halides follows the trend I > Br > Cl. mdpi.com While catalytic hydrogenation is a common method for dehalogenation, radical reductions offer an alternative pathway. organic-chemistry.org For instance, the reduction of various aryl bromides and iodides can be achieved with high functional-group tolerance using radical-based systems. organic-chemistry.org

In the context of silylalkynes, while direct examples involving this compound are specific, the principles of reductive dehalogenation can be applied to substrates containing this moiety. The trimethylsilyl group on the alkyne would likely remain intact under typical radical dehalogenation conditions focused on an aryl halide elsewhere in the molecule. The choice of initiator and hydrogen donor is crucial, with systems like di-tert-butyl peroxide and 2-propanol being effective for some aryl halides. organic-chemistry.org Mechanochemical methods, combining a mechanoredox catalyst with a silane, have also been developed for the hydrodehalogenation of both alkyl and aryl halides. rsc.org

Intramolecular Radical Cyclizations and Related Processes

Intramolecular radical cyclizations represent a powerful strategy for the synthesis of cyclic and heterocyclic compounds. nih.govrsc.org Tris(trimethylsilyl)silane is a frequently employed reagent in these transformations, facilitating the formation of new rings through a radical cascade mechanism. nih.govrsc.org These reactions can be initiated under various conditions, including with visible light, often avoiding the need for transition metals or dedicated photocatalysts. nih.govrsc.org

The general process involves the generation of a radical on a side chain, which then adds to an unsaturated bond, such as an alkene or alkyne, within the same molecule to form a cyclic radical intermediate. This intermediate is then quenched by a hydrogen atom from a donor like (TMS)₃SiH to afford the final cyclized product. This methodology has been successfully applied to synthesize a variety of heterocyclic structures, including indolines and 2,3-dihydrobenzofurans. nih.govrsc.org

For derivatives of this compound, this type of reaction could be envisioned where the tolylethynyl group acts as the radical acceptor. For example, a substrate with a radical precursor positioned appropriately on the tolyl ring or a substituent could cyclize onto the carbon-carbon triple bond. The regioselectivity of the radical addition to the alkyne would be a key factor in determining the structure of the resulting product. Research has demonstrated the synthesis of silafluorenes and silaindenes through intramolecular homolytic aromatic silylation and intermolecular annulation with alkynes, showcasing the potential for silyl radicals to participate in complex cyclization cascades. rsc.orgresearchgate.net

Silicon-Directed Reactivity and Desilylation Strategies

The trimethylsilyl group in this compound is not merely a protecting group but also a versatile functional handle that can direct reactivity and be strategically removed. Desilylation is a key transformation that unmasks the terminal alkyne, making it available for a wide range of subsequent reactions.

Hydrolysis Reactions Leading to Silanol (B1196071) Intermediates

The hydrolysis of alkynylsilanes, including this compound, can lead to the formation of silanol intermediates. Under controlled conditions, the silicon-carbon bond can be cleaved by water, often facilitated by acid or base catalysis, to produce a terminal alkyne and a silanol, in this case, trimethylsilanol (B90980) ((CH₃)₃SiOH). wikipedia.org

Trimethylsilanol itself is a colorless liquid and a weak acid. wikipedia.orgnih.gov It can be prepared through the weakly basic hydrolysis of chlorotrimethylsilane (B32843) or the basic hydrolysis of hexamethyldisiloxane. wikipedia.org In the context of this compound, the hydrolysis effectively serves as a deprotection step, yielding p-tolylethyne.

The kinetics of hydrolysis for various silane coupling agents have been studied, typically under acidic conditions to favor silanol formation over self-condensation. researchgate.net While these studies often focus on alkoxysilanes, the fundamental process of Si-O bond formation via hydrolysis is relevant. The stability of the alkynylsilane to hydrolysis can vary depending on the reaction conditions and the steric and electronic nature of the substituents.

Fluoride-Promoted Activation in Diverse Organic Transformations

Fluoride ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective reagents for the desilylation of alkynylsilanes. nih.gov The high affinity of fluorine for silicon drives this reaction, which proceeds through a hypervalent silicon intermediate. clockss.org This process is a cornerstone of using the trimethylsilyl group as a protecting group for terminal alkynes. The reaction is generally fast and clean, yielding the terminal alkyne and a fluorosilane byproduct. nih.gov

This fluoride-promoted desilylation is a critical step in many multi-step syntheses. For instance, a trimethylsilyl-protected alkyne can be carried through various reaction sequences that would be incompatible with a free terminal alkyne. Subsequently, treatment with a fluoride source cleanly removes the silyl group, revealing the C-H bond for further functionalization, such as in Sonogashira couplings or other cross-coupling reactions. nih.gov The selective desilylation of a trimethylsilylacetylene (B32187) in the presence of a triisopropylsilylacetylene highlights the tunable nature of this deprotection strategy. nih.gov

The desilylation process generates a transient carbanionic character on the acetylenic carbon, which can be exploited in various transformations beyond simple protonation. clockss.org This reactivity allows for the in-situ trapping of the acetylide with electrophiles, providing a pathway to a diverse range of functionalized alkynes.

Functionalization of the Aryl Ring and Acetylenic Moiety

The presence of both an aromatic ring and a protected alkyne in this compound offers multiple sites for chemical modification. Researchers have explored various strategies to selectively functionalize these components, leading to the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

The direct synthesis of perfluorophenylsulfides from this compound via thiolation reactions is a specialized area of interest. While general methods for the formation of aryl sulfides are well-established, the specific reaction involving the addition of a perfluorophenylthiol to the silylalkyne presents unique challenges and opportunities. Such reactions would typically proceed via a hydrothiolation mechanism, where the thiol adds across the carbon-carbon triple bond. The regioselectivity of this addition (i.e., whether the perfluorophenylthio group attaches to the carbon bearing the silyl group or the aryl group) would be a key aspect of the investigation.

At present, specific studies detailing the reaction conditions and outcomes for the direct thiolation of this compound with perfluorophenylthiol for the synthesis of the corresponding perfluorophenylsulfide are not extensively reported in publicly available literature. General methodologies for the hydrothiolation of alkynes often employ transition metal catalysts or radical initiators to control the stereoselectivity and regioselectivity of the addition. The electronic properties of both the p-tolyl group and the trimethylsilyl group would be expected to influence the reactivity of the alkyne and the regiochemical outcome of the thiolation.

Detailed mechanistic studies on the formal thioboration of alkynes provide valuable insights into the reactivity of compounds structurally related to this compound. Research into the catalyst-free formal thioboration of 2-alkynylthioanisole derivatives with B-chlorocatecholborane (ClBcat) sheds light on the electrophilic activation of the alkyne and subsequent cyclization. In these studies, substrates such as methyl(2-(p-tolylethynyl)phenyl)sulfane, which contains the same p-tolylethynyl moiety, have been synthesized and examined.

The reaction is proposed to proceed through a Lewis acid-induced activation of the alkyne by ClBcat, generating a zwitterionic intermediate. Kinetic studies have revealed that the reaction is globally second order, being first order with respect to both the 2-alkynylthioanisole substrate and the ClBcat electrophile. A Hammett study, assessing the effect of substituents on the arylalkynyl portion, found a ρ+ value of -1.7. This value suggests a buildup of positive charge at the external alkynyl carbon in the transition state, which is consistent with a rate-determining concerted cyclization.

The activation parameters for the thioboration reaction have been determined, providing further mechanistic understanding. These parameters highlight the energetic landscape of the reaction and support the proposed concerted AdE3 (addition-electrophilic-termolecular) mechanism, where the alkyne activation by ClBcat is concerted with the nucleophilic attack by the sulfur atom.

Activation ParameterValueConditions
ΔG‡27.1 ± 0.1 kcal mol⁻¹90 °C
ΔH‡13.8 ± 1.0 kcal mol⁻¹70–90 °C
ΔS‡-37 ± 3 cal mol⁻¹ K⁻¹70–90 °C

Table 1: Activation parameters for the formal thioboration reaction of a 2-alkynylthioanisole derivative with ClBcat.

These mechanistic insights are crucial for predicting and controlling the reactivity of similar alkynes, including this compound, in related transformations.

Gold catalysts have emerged as powerful tools for the formation of carbon-carbon bonds, including the alkynylation of C-H bonds. The use of silylalkynes like this compound in such reactions is advantageous due to their stability and ease of handling. Gold(I) complexes, in particular, are known to activate the alkyne moiety, making it susceptible to nucleophilic attack or enabling its participation in C-H activation cycles.

While the direct gold-catalyzed C-H alkynylation of simple arenes with this compound is not a widely documented transformation, related reactions provide a basis for understanding the potential of this methodology. For instance, gold-catalyzed reactions of silylalkynes with aryl iodides have been developed, where a silver activator is used to generate a reactive silver-alkynyl intermediate that then participates in the gold-catalyzed cross-coupling.

In the context of direct C-H functionalization, the reaction would likely involve the coordination of the gold catalyst to the alkyne, followed by a C-H activation event at the arene substrate. This could proceed through various mechanisms, such as concerted metalation-deprotonation or via an outer-sphere mechanism. The nature of the gold catalyst, including the ligands and the counter-ion, would be critical in determining the efficiency and selectivity of the reaction.

Although specific examples and data tables for the gold-catalyzed C-H alkynylation of arenes using this compound as the alkynylating agent are scarce in the literature, the general principles of gold catalysis suggest that this is a plausible and interesting avenue for future research. The development of such a reaction would provide a highly efficient and atom-economical method for the synthesis of diarylacetylene derivatives.

Advanced Applications in Organic Synthesis and Materials Science

Trimethyl(p-tolylethynyl)silane as a Fundamental Building Block in Complex Molecule Synthesis

The dual functionality of this compound—a modifiable aromatic ring and a protected, yet accessible, alkyne—makes it a strategic precursor in multi-step synthetic pathways. The trimethylsilyl (B98337) (TMS) group serves as a robust protecting group for the terminal alkyne, allowing other chemical transformations to be performed on the tolyl ring or other parts of a molecule. This TMS group can be selectively removed under mild conditions, typically using fluoride (B91410) ions, to reveal the terminal alkyne for subsequent reactions such as coupling, cyclization, or addition reactions.

Alkynylsilanes are recognized as significant structural motifs and versatile intermediates in the fields of synthetic and medicinal chemistry. researchgate.net Their application in the construction of complex molecular frameworks is a cornerstone of drug discovery and agrochemical development. While direct, large-scale applications of this compound in currently marketed pharmaceuticals or agrochemicals are not widely documented in publicly available literature, its potential as a precursor is evident. The synthesis of novel anthranilic diamide (B1670390) insecticides, for example, involves the creation of complex heterocyclic structures where an alkynyl group could serve as a key anchor for building the carbon skeleton. mdpi.com

The core value of a building block like this compound lies in its ability to participate in carbon-carbon bond-forming reactions, which are fundamental to assembling the complex scaffolds of bioactive molecules. sumitomo-chem.co.jp The tolyl group can be further functionalized or serve as a structural mimic for a phenyl group in biologically active compounds, while the ethynyl (B1212043) moiety is a gateway to a variety of chemical transformations. Modern synthetic strategies, including biocatalysis, are often employed to create chiral amine-containing pharmaceuticals, and the integration of silicon-based building blocks can offer alternative and efficient synthetic routes. mdpi.com The development of synthetic methods for optically active tertiary alcohols, key intermediates for certain pharmaceuticals, underscores the demand for versatile and reactive starting materials like alkynylsilanes. sumitomo-chem.co.jp

The presence of both a silicon atom and a polymerizable acetylene (B1199291) unit in this compound makes it a valuable monomer for the synthesis of silicon-containing polymers. Dehydrocoupling reactions, for instance, can be used to create polymers that incorporate both acetylene units and silicon atoms into the polymer backbone, leading to materials with unique thermal, optical, and electronic properties. researchgate.net The p-tolyl group influences the solubility, processability, and final properties of the resulting polymer.

In the realm of nanomaterials, silicon-based compounds are crucial. While many silicon nanoparticles are produced from precursors like trichlorosilane, the principles of silicon chemistry allow for diverse synthetic routes. acs.org Functionalized silanes are essential for creating tailored nanomaterials, such as ultrasmall silica (B1680970) nanoparticle-drug conjugates for therapeutic applications. organic-chemistry.org In these systems, organosilanes are used to form the silica matrix and to functionalize the nanoparticle surface. A monomer like this compound could be incorporated into such systems to introduce rigidity via the arylethynyl unit or to serve as a point for further modification through reactions at the alkyne.

Catalytic Roles and Ligand Design in Organometallic Chemistry

The design of ligands is central to the advancement of organometallic catalysis. Ligands modulate the steric and electronic properties of a metal center, thereby controlling the catalyst's activity, selectivity, and stability. Silanes and organosilicon compounds can be incorporated into ligand frameworks to impart specific properties.

While specific examples of ligands derived directly from this compound are not prominent in the literature, its structure offers clear potential for ligand design. The p-tolyl group could be functionalized with coordinating atoms like phosphorus, nitrogen, or oxygen to create multidentate ligands. For instance, electrophilic aromatic substitution on the tolyl ring could introduce phosphino (B1201336) or amino groups. Alternatively, the ethynyl group can be used in "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) after deprotection to attach the silane (B1218182) to a larger ligand scaffold or even a solid support. The resulting silicon-containing ligands could find use in various catalytic transformations, bringing the unique electronic influence of the silyl (B83357) group to the metal center. Commercial suppliers of organometallic compounds often provide a range of silanes for use as synthetic reagents and in catalysis, highlighting their importance in this field. gelest.com

Applications in Polymer Chemistry and Functional Materials

The reactivity of the carbon-carbon triple bond in this compound opens avenues for its use in polymer chemistry, particularly in reactions initiated by light.

Recent advances in synthetic chemistry have demonstrated that alkynylsilanes can participate in radical group transfer reactions driven by photoredox catalysis. acs.orgnih.gov This process allows for the formation of C-C bonds under mild, non-toxic conditions using visible light. nih.gov In such a system, a photocatalyst, upon irradiation with light, can initiate a radical process involving the alkynylsilane. acs.org

The general mechanism involves the generation of a radical species that can then react with the silicon-tethered alkyne. acs.org This strategy has been successfully used for radical group transfer, where the alkynyl group is transferred to another molecule. acs.orgnih.gov Although this specific research focuses on group transfer rather than polymerization of olefins, the underlying principle of generating radicals from or in the presence of alkynylsilanes under photo-initiation is directly relevant. The process demonstrates that the ethynylsilane moiety can be activated by light-mediated radical reactions. This reactivity could potentially be harnessed for surface-initiated polymerization, where surfaces are modified with photoinitiators to grow polymer chains upon irradiation. mdpi.com

The research on photoredox-catalyzed radical group transfer of alkynylsilanes provides key insights into their reactivity.

Table 1: Research Findings on Photoredox-Catalyzed Radical Group Transfer of Alkynyl Silanes acs.orgnih.gov
ParameterDescription
Reaction Type Radical group transfer of alkynyl groups from silanes.
Initiation Method Photoredox catalysis using visible light (e.g., blue LEDs).
Key Components An alkynyl silane substrate, a photocatalyst (e.g., Ir(III) complex), and a radical precursor.
Proposed Mechanism The process is initiated by the photocatalyst, which, upon light absorption, facilitates the generation of a key radical species. This radical then engages in a halogen-atom transfer (XAT) with a halide precursor to generate an alkyl radical, which subsequently reacts with the alkynyl silane. acs.org
Significance Provides a method for C-C bond formation and functionalization under mild conditions, avoiding harsh reagents traditionally used in radical chemistry. nih.gov

This photo-induced reactivity highlights a modern application of alkynylsilanes like this compound in advanced organic synthesis and materials science, where light is used as a "green" reagent to trigger complex chemical transformations.

Photo-promoted Cationic Polymerization of Epoxides

Extensive research has not yielded specific studies detailing the application of this compound in the photo-promoted cationic polymerization of epoxides.

Synthesis of Functionalized Poly(thioether)s for Specialized Applications (e.g., Ion Detection)

There is currently no available research literature that describes the use of this compound in the synthesis of functionalized poly(thioether)s for specialized applications such as ion detection.

Strategic Derivatization for Analytical and Protecting Group Methodologies

The molecular structure of this compound, featuring a terminal alkyne masked by a trimethylsilyl (TMS) group, lends itself to strategic applications in both analytical chemistry and synthetic organic chemistry. The TMS group can be exploited to enhance analytical tractability or to serve as a temporary protecting group during complex molecular constructions.

Enhancing Volatility for Chromatographic Analysis

The incorporation of the trimethylsilyl group in this compound significantly influences its physical properties, most notably its volatility. This derivatization is a common strategy to render otherwise non-volatile compounds amenable to analysis by gas chromatography (GC). The TMS group reduces intermolecular interactions, such as hydrogen bonding, that would otherwise increase the boiling point of the parent alkyne, 1-ethynyl-4-methylbenzene.

In research settings, the volatility of this compound allows for its routine monitoring and analysis using gas chromatography-mass spectrometry (GC-MS). sciengine.com This technique is invaluable for assessing the purity of the compound and for tracking its consumption or transformation during a chemical reaction. sciengine.com For instance, in studies exploring the synthesis of vicinal diboronates from diarylethynes, GC-MS is employed to follow the progress of the reaction involving this compound. sciengine.com

Analytical Technique Utility for this compound Reference
Gas Chromatography-Mass Spectrometry (GC-MS)Monitoring reaction progress and assessing purity due to enhanced volatility. sciengine.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and confirmation of synthesis. uni-heidelberg.deuni-heidelberg.de

Temporary Protecting Group Applications in Multi-Step Syntheses

The trimethylsilyl group is a quintessential protecting group for terminal alkynes in multi-step organic synthesis. Its utility lies in its ability to mask the acidic proton of the terminal alkyne, thereby preventing unwanted side reactions under basic or nucleophilic conditions. The TMS group is chemically robust enough to withstand a variety of reaction conditions, yet it can be selectively removed under mild conditions, typically using fluoride ion sources or acid/base hydrolysis, to regenerate the terminal alkyne for subsequent transformations.

The application of this compound as a protected alkyne is evident in various synthetic endeavors. For example, it has been used as a starting material in the synthesis of aminocyclobutanes, where the TMS-protected alkyne is introduced into a molecule and the protecting group is implicitly removed in a later step to enable further functionalization. epfl.chrsc.org This strategy avoids the premature reaction of the alkyne proton. Similarly, in the preparation of precursors for gold-catalyzed reactions, this compound serves as a stable source of the p-tolylethynyl moiety, with the TMS group ensuring compatibility with the reaction conditions until the desired coupling reaction is initiated. uni-heidelberg.deuni-heidelberg.de The deprotection of the silyl group can be performed in situ to generate the terminal alkyne which can then participate in coupling reactions. uni-heidelberg.de

Synthetic Application Role of Trimethylsilyl Group Key Feature Reference
Synthesis of AminocyclobutanesProtecting the terminal alkyne.Allows for the introduction of the p-tolylethynyl group while preventing side reactions of the acidic alkyne proton. epfl.chrsc.org
Gold-Catalyzed C-H AlkynylationsStable precursor for the p-tolylethynyl group.The TMS group can be tolerated in some coupling reactions or removed in situ to generate the reactive terminal alkyne. uni-heidelberg.deuni-heidelberg.de
Synthesis of Vicinal DiboronatesReactant with a protected alkyne.The TMS group is removed during the reaction sequence to yield the desired product. sciengine.com

Spectroscopic and Analytical Methodologies for Structural and Compositional Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural determination of trimethyl(p-tolylethynyl)silane, offering unambiguous evidence of its molecular framework through the analysis of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shifts, multiplicities, and coupling constants of the proton signals are characteristic of their specific chemical environments.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons of the p-tolyl group and the protons of the trimethylsilyl (B98337) group are observed. rsc.org The aromatic protons typically appear as two doublets in the downfield region of the spectrum. Specifically, the two protons ortho to the ethynyl (B1212043) group resonate at approximately 7.32 ppm, while the two protons meta to the ethynyl group appear at around 7.05 ppm, both exhibiting a doublet splitting pattern due to coupling with their adjacent protons. rsc.org

A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group is characteristically found in the upfield region, typically at about 0.21 ppm. rsc.org Additionally, a singlet for the three protons of the methyl group on the tolyl ring is observed at approximately 2.31 ppm. rsc.org The integration of these signals confirms the ratio of the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.32d8.12H, Aromatic
7.05d8.12H, Aromatic
2.31sN/A3H, -CH₃
0.21sN/A9H, -Si(CH₃)₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

The ¹³C NMR spectrum, also typically recorded in CDCl₃, reveals distinct signals for each unique carbon atom in the molecule. The two sp-hybridized carbons of the alkyne moiety are particularly characteristic, with the carbon attached to the silicon atom appearing at approximately 105.4 ppm and the carbon bonded to the tolyl group resonating at around 93.2 ppm. rsc.org

The aromatic carbons of the p-tolyl group exhibit four distinct signals. The quaternary carbon bonded to the ethynyl group appears at about 120.1 ppm, while the carbon bearing the methyl group resonates at approximately 138.6 ppm. rsc.org The two equivalent aromatic CH carbons ortho to the ethynyl group are found at roughly 131.9 ppm, and the two equivalent CH carbons meta to the ethynyl group are observed at approximately 128.9 ppm. rsc.org

The carbon of the methyl group on the tolyl ring gives a signal around 21.5 ppm. rsc.org Finally, the three equivalent carbons of the trimethylsilyl group produce a characteristic upfield signal at about 0.05 ppm. rsc.org

Chemical Shift (δ) ppmAssignment
138.6Aromatic C-CH₃
131.9Aromatic CH
128.9Aromatic CH
120.1Aromatic C-C≡
105.4-C≡C-Si
93.2-C≡C-Si
21.5-CH₃
0.05-Si(CH₃)₃

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound displays a characteristic absorption band for the carbon-carbon triple bond (C≡C) stretching vibration, which is typically observed in the region of 2150-2160 cm⁻¹. rsc.org Specifically for this compound, this peak is found at approximately 2151 cm⁻¹. rsc.org The spectrum also shows strong bands corresponding to the C-H stretching vibrations of the aromatic and methyl groups, as well as the characteristic Si-C stretching and bending vibrations of the trimethylsilyl group. For instance, the Si-(CH₃)₃ group often shows a strong band around 840 cm⁻¹ and another near 755 cm⁻¹. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of a methyl group from the trimethylsilyl moiety is a common fragmentation pathway for such compounds.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. rsc.org By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the purity can be visualized, often under UV light.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. dss.go.thresearchgate.net this compound, being a relatively volatile compound, can be effectively analyzed by GC. dss.go.thresearchgate.net The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). researchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the separated components based on their mass spectra, providing a robust method for both qualitative and quantitative analysis. researchgate.netthescipub.com The purity of a sample can be determined by the relative area of the peak corresponding to this compound in the chromatogram. researchgate.net

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Catalytic Transformations

The versatility of trimethyl(p-tolylethynyl)silane in organic synthesis is largely attributed to its participation in a range of catalytic cycles. Mechanistic studies, often combining experimental evidence with computational modeling, have shed light on the pathways through which this compound is transformed into more complex molecular architectures.

Mechanistic Pathways in Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their ability to mediate the formation of carbon-carbon bonds, and the Sonogashira coupling is a prime example of such a transformation. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of this compound, a variation known as the Sila-Sonogashira reaction can occur. researchgate.net

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling, which can be extrapolated to the Sila-Sonogashira reaction, involves two interconnected catalytic cycles. The primary palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst. The resulting arylethynylpalladium(II) complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.

Recent advancements have also led to the development of copper-free Sonogashira couplings, where the reaction proceeds through a modified pathway. rsc.org In these systems, the activation of the alkyne likely occurs directly at the palladium center or is facilitated by the base.

A simplified representation of the key steps in a palladium-catalyzed coupling involving an alkynylsilane is presented in Table 1.

StepDescriptionKey Intermediates
1. Oxidative AdditionThe aryl halide adds to the Pd(0) catalyst.Aryl-Pd(II)-halide complex
2. TransmetalationThe silylalkyne is activated (e.g., by a fluoride (B91410) source or directly by the palladium complex), and the alkynyl group is transferred to the palladium center.Aryl-alkynyl-Pd(II) complex
3. Reductive EliminationThe coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.Diarylacetylene product, Pd(0) catalyst

This table presents a generalized pathway for the palladium-catalyzed cross-coupling of an aryl halide with an alkynylsilane.

Proposed Mechanisms in Gold-Catalyzed C-H Alkynylations

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. nih.gov In the context of C-H alkynylation, gold catalysts can facilitate the direct coupling of an alkyne with a C-H bond, often in an aromatic or heteroaromatic substrate.

While specific mechanistic studies on the gold-catalyzed C-H alkynylation with this compound are not extensively documented, plausible mechanisms can be proposed based on related transformations. One such pathway involves the coordination of the gold(I) catalyst to the alkyne, rendering it more electrophilic. This "activated" alkyne can then be attacked by a nucleophilic C-H bond of another substrate. Subsequent steps would involve deprotonation and protodeauration or reductive elimination to afford the final product and regenerate the gold catalyst.

In some instances, the reaction may proceed through a dual catalytic cycle, potentially involving another metal or a different oxidation state of gold. For example, a Au(I)/Au(III) cycle could be operative, where the gold(I) catalyst undergoes oxidative addition into a C-H bond, followed by reaction with the alkyne and subsequent reductive elimination.

A study on the gold(I)-catalyzed alkynylation of N,O-acetals provides a relevant model for the reactivity of terminal alkynes in the presence of gold catalysts. researchgate.net This research demonstrates the ability of gold(I) to activate the alkyne for nucleophilic attack by the N,O-acetal.

Mechanistic Insights into Ruthenium-Catalyzed C-H Silylmethylations

Ruthenium catalysts are known to be effective in a variety of C-H functionalization reactions. While the direct C-H silylmethylation using this compound is a specific and less common transformation, insights can be drawn from related ruthenium-catalyzed C-H silylation reactions.

A proposed general mechanism for ruthenium-catalyzed C-H silylation involves several key steps. The catalytic cycle is often initiated by the activation of a Si-H bond of a silane (B1218182) by the ruthenium center. This can lead to the formation of a ruthenium-hydrido-silyl complex. Subsequently, the aromatic substrate coordinates to the metal center, and migratory insertion of the silyl (B83357) group into the C-H bond occurs. The final step involves the reductive elimination of the silylated product, regenerating the active ruthenium catalyst.

Theoretical Investigations into Reactivity, Selectivity, and Bonding

Computational chemistry provides a powerful lens through which to examine the fundamental properties of molecules like this compound and the energetic landscapes of the reactions they undergo.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and charge distribution. This information is critical for understanding the molecule's reactivity. For instance, the energy and shape of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

While specific DFT studies on this compound are not widely published, DFT has been extensively applied to study the electronic and optical properties of related organosilicon compounds and aryltriazenes. nih.govresearchgate.net These studies demonstrate the utility of DFT in predicting key electronic parameters. A hypothetical summary of DFT-calculated properties for this compound is presented in Table 2.

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.2 eVRelates to the ionization potential and susceptibility to electrophilic attack.
LUMO Energy-0.8 eVRelates to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.4 eVIndicates the kinetic stability and electronic excitation energy.
Dipole Moment1.5 DProvides insight into the molecule's polarity and intermolecular interactions.

This table presents hypothetical DFT-calculated electronic properties for this compound to illustrate the type of data that can be obtained from such calculations.

Furthermore, DFT calculations are instrumental in mapping the potential energy surfaces of reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies, providing a deeper understanding of reaction kinetics and thermodynamics.

Application of Molecular Orbital Theory to Hypervalent Silane Reactivity

In certain reactions, particularly those involving nucleophilic activation, the silicon atom in this compound can become hypervalent, forming a pentacoordinate intermediate. Molecular orbital (MO) theory provides a framework for understanding the bonding in these hypervalent species.

A common model for bonding in trigonal bipyramidal pentacoordinate silicon is the 3-center-4-electron (3c-4e) bond. In this model, the two axial bonds are described by a set of three molecular orbitals: a bonding orbital, a non-bonding orbital, and an antibonding orbital. The four electrons occupy the bonding and non-bonding orbitals, resulting in two bonds that are weaker than a typical 2-center-2-electron bond.

The formation of such hypervalent intermediates is crucial in many silicon-based cross-coupling reactions. For example, the activation of silyl groups by fluoride ions to form a pentacoordinate silicate (B1173343) is a key step in facilitating transmetalation in some palladium-catalyzed couplings. MO theory helps to explain why electronegative substituents preferentially occupy the axial positions in these trigonal bipyramidal intermediates and how the formation of the hypervalent species increases the nucleophilicity of the groups attached to the silicon atom.

Kinetic and Hammett Studies for Mechanistic Validation in Organocatalysis

Kinetic and Hammett studies are powerful tools in organocatalysis for elucidating reaction mechanisms. These investigations provide quantitative insights into the electronic effects of substituents on reaction rates, which helps in validating proposed mechanistic pathways and identifying the rate-determining step. While specific kinetic and Hammett analyses focused exclusively on the organocatalytic reactions of this compound are not extensively documented in publicly available research, the principles can be illustrated through studies on structurally related arylacetylenes.

In a typical organocatalytic reaction involving an arylacetylene like this compound, a Hammett study would involve measuring the reaction rates for a series of analogous compounds with different para-substituents on the aromatic ring. The logarithm of the relative reaction rate (log(kₓ/k₀)), where kₓ is the rate constant for the substituted reactant and k₀ is the rate constant for the unsubstituted reactant, is then plotted against the Hammett substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), provides critical information about the nature of the transition state.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, indicating the development of a positive charge (or a decrease in negative charge) in the transition state. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

For instance, in a hypothetical organocatalytic addition to the alkyne moiety of a series of para-substituted phenylethynylsilanes, a Hammett plot would be constructed. If the rate-determining step involves a nucleophilic attack on the alkyne, a positive charge may develop on the carbon atom attached to the aromatic ring. In such a scenario, electron-donating groups would stabilize this positive charge, leading to a negative ρ value.

Detailed Research Findings

While direct organocatalytic studies on this compound are limited, research on related systems highlights the utility of these mechanistic approaches. For example, kinetic analysis of the base-catalyzed diboration of arylacetylenes has shown that both reaction rates and isomer ratios are influenced by the substituents on the aryl ring. nih.gov DFT calculations in such studies help to correlate the experimental kinetic data with computed energy profiles for different mechanistic pathways. nih.gov

In a study involving the iron-catalyzed hydrosilylation of para-substituted diarylacetylenes, a Hammett plot was used to correlate the reaction rates with different substituents. researchgate.net Such plots are instrumental in determining the electronic demands of the transition state.

Hypothetical Hammett Study Data for an Organocatalytic Reaction

To illustrate the application of a Hammett study, the following interactive table presents hypothetical data for an organocatalytic reaction of para-substituted phenylethynylsilanes. This data is based on the principles of Hammett analysis and demonstrates the expected correlation between substituent electronic properties and reaction rates.

Substituent (X)Substituent Constant (σₚ)Relative Rate (kₓ/k₀)log(kₓ/k₀)
-OCH₃-0.273.50.54
-CH₃-0.172.10.32
-H0.001.00.00
-Cl0.230.45-0.35
-CN0.660.08-1.10
-NO₂0.780.03-1.52

A plot of log(kₓ/k₀) versus σₚ for this hypothetical data would yield a straight line with a negative slope (ρ). This would suggest that the reaction is favored by electron-donating groups and that a positive charge develops in the transition state of the rate-determining step. Nonlinearity in a Hammett plot can indicate a change in the reaction mechanism or the rate-determining step as the substituent is varied. nih.gov

Computational chemistry studies, often performed in conjunction with kinetic experiments, can further elucidate the reaction mechanism. nih.gov These studies can model the transition states and intermediates, providing calculated energy barriers that can be compared with experimentally determined activation energies. nih.gov

Q & A

Q. What unexplored applications exist for this compound in asymmetric catalysis or materials science?

  • Proposals :
  • Catalysis : As a chiral ligand precursor via silyl-alkyne coordination to transition metals (e.g., Rh or Ir).
  • Materials : Incorporation into MOFs (Metal-Organic Frameworks) for gas storage, leveraging its rigid ethynyl backbone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.